Cas no 512-16-3 (2-(1-hydroxycyclohexyl)butanoic acid)

2-(1-hydroxycyclohexyl)butanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- Cyclohexaneacetic acid,a-ethyl-1-hydroxy-
- 2-(1-hydroxycyclohexyl)butanoic acid
- 2-(1-Hydroxy-cyclohexyl)-buttersaeure
- 2-(1-hydroxy-cyclohexyl)-butyric acid
- Ciclobutirol
- cyclobutyral
- Cyclobutyrol
- Cyclobutyrolum
- Hebucol
- JL-130
- CHEMBL1697739
- CS-0066299
- (RS)-2-(1-Hydroxycyclohexyl)buttersaeure
- D07104
- 512-16-3
- JL 130; BRN 2209058
- Cyclobutyrolum [INN-Latin]
- DB13493
- Cyclohexaneacetic acid, alpha-ethyl-1-hydroxy-
- 2-(1-hydroxycyclohexyl) butyric acid
- Cyclobutyrol [INN:DCF]
- 1-Hydroxy-alpha-ethylcyclohexylacetic acid
- DTXSID00862084
- CYCLOBUTYROL [INN]
- AKOS011684517
- CHEBI:61024
- BRN 2209058
- HY-118534
- EN300-1266341
- Cyclobutyrol (INN)
- 4-10-00-00049 (Beilstein Handbook Reference)
- 1-Cyclohexanol-alpha-butyric acid
- alpha-Ethyl-1-hydroxycyclohexaneacetic acid
- alpha-(1-Hydroxycyclohexyl)butyric acid
- Epitope ID:139985
- UNII-8T4L120N6M
- Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
- NS00043507
- Ciclobutirol [INN-Spanish]
- .ALPHA.-ETHYL-1-HYDROXYCYCLOHEXANEACETIC ACID
- 8T4L120N6M
- JL 130
- Q601419
- CYCLOBUTYROL [WHO-DD]
- Z982137530
- SCHEMBL312912
- EINECS 208-138-5
- CYCLOBUTYROL [MI]
- Cyclobutyrolum (INN-Latin)
- ciclobutirrolo
- DTXCID60810900
- Ciclobutirol (INN-Spanish)
- A05AX03
- lipotrin
- NIVFTEMPSCMWDE-UHFFFAOYSA-N
-
- Renchi: InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12)
- Clave inchi: NIVFTEMPSCMWDE-UHFFFAOYSA-N
- Sonrisas: O=C(O)C(CC)C1(O)CCCCC1
Atributos calculados
- Calidad precisa: 186.12600
- Masa isotópica única: 186.126
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 183
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 57.5A^2
Propiedades experimentales
- Color / forma: Solid powder
- Denso: d418.8 1.0010
- Punto de fusión: 81-82°
- Punto de ebullición: bp24 164°; bp16 167-170°
- Punto de inflamación: 170.1°C
- índice de refracción: nD18.8 1.4680 (Kon, Naravanan, loc. cit.)
- PSA: 57.53000
- Logp: 1.79240
2-(1-hydroxycyclohexyl)butanoic acid Información de Seguridad
- Palabra de señal:Warning
- Condiciones de almacenamiento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
2-(1-hydroxycyclohexyl)butanoic acid Datos Aduaneros
- Código HS:2918199090
- Datos Aduaneros:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-(1-hydroxycyclohexyl)butanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1266341-1.0g |
2-(1-hydroxycyclohexyl)butanoic acid |
512-16-3 | 95.0% | 1.0g |
$827.0 | 2025-03-21 | |
Enamine | EN300-1266341-2.5g |
2-(1-hydroxycyclohexyl)butanoic acid |
512-16-3 | 95.0% | 2.5g |
$1622.0 | 2025-03-21 | |
Aaron | AR00DJ1O-250mg |
cyclobutyrol |
512-16-3 | 95% | 250mg |
$588.00 | 2023-12-13 | |
Enamine | EBC-48093-10mg |
2-(1-hydroxycyclohexyl)butanoic acid |
512-16-3 | 95.0% | 10mg |
$832.0 | 2023-10-02 | |
Aaron | AR00DJ1O-1g |
cyclobutyrol |
512-16-3 | 95% | 1g |
$1163.00 | 2023-12-13 | |
1PlusChem | 1P00DITC-250mg |
cyclobutyrol |
512-16-3 | 95% | 250mg |
$568.00 | 2024-04-30 | |
1PlusChem | 1P00DITC-500mg |
cyclobutyrol |
512-16-3 | 95% | 500mg |
$861.00 | 2024-04-30 | |
Enamine | EBC-48093-50mg |
2-(1-hydroxycyclohexyl)butanoic acid |
512-16-3 | 95.0% | 50mg |
$2624.0 | 2023-10-02 | |
A2B Chem LLC | AG30112-1g |
cyclobutyrol |
512-16-3 | 95% | 1g |
$906.00 | 2024-04-19 | |
A2B Chem LLC | AG30112-500mg |
cyclobutyrol |
512-16-3 | 95% | 500mg |
$715.00 | 2024-04-19 |
2-(1-hydroxycyclohexyl)butanoic acid Literatura relevante
-
1. Crystal structure of benzyltriphenylphosphonium pentachlorosulphido-tungstate(VI) and a study of the vibrational spectra of salts containing [WCl5Y]–(Y = O or S) ionsMichael G. B. Drew,Gerald W. A. Fowles,Elizabeth M. Page,David A. Rice J. Chem. Soc. Dalton Trans. 1981 2409
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